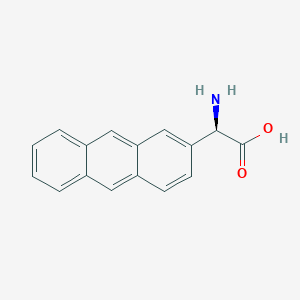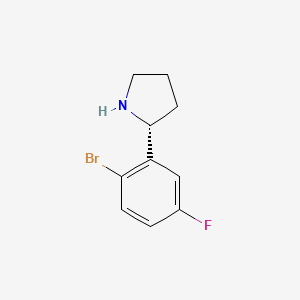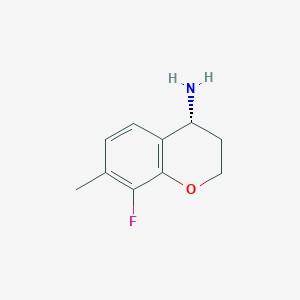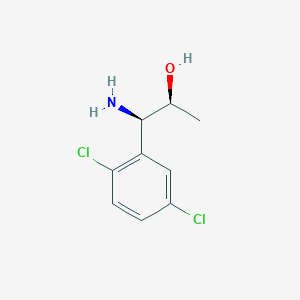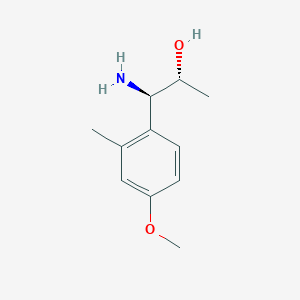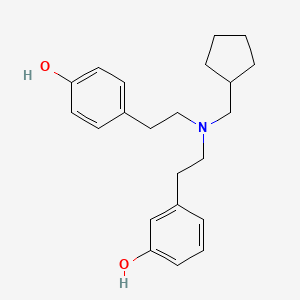
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is a complex organic compound with the molecular formula C22H29NO2 and a molecular weight of 339.5 g/mol . This compound features a phenol group, a cyclopentylmethyl group, and a hydroxyphenethyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of cyclopentylmethylamine with 4-hydroxyphenethyl bromide under basic conditions to form an intermediate. This intermediate is then reacted with 3-bromophenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related compounds.
Substitution: Halogenated phenols and related derivatives.
科学研究应用
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amine group can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects .
相似化合物的比较
Similar Compounds
4-Hydroxyphenethylamine: Shares the hydroxyphenethyl group but lacks the cyclopentylmethyl group.
Cyclopentylmethylamine: Shares the cyclopentylmethyl group but lacks the hydroxyphenethyl group.
Phenol: Shares the phenol group but lacks the hydroxyphenethyl and cyclopentylmethyl groups.
Uniqueness
3-(2-((Cyclopentylmethyl)(4-hydroxyphenethyl)amino)ethyl)phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C22H29NO2 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
3-[2-[cyclopentylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]phenol |
InChI |
InChI=1S/C22H29NO2/c24-21-10-8-18(9-11-21)12-14-23(17-20-4-1-2-5-20)15-13-19-6-3-7-22(25)16-19/h3,6-11,16,20,24-25H,1-2,4-5,12-15,17H2 |
InChI 键 |
IAGOUDHMFXRBNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CN(CCC2=CC=C(C=C2)O)CCC3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


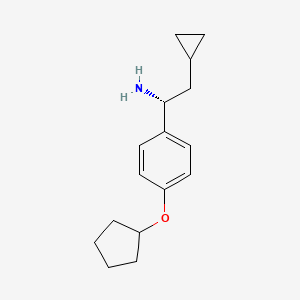

![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)
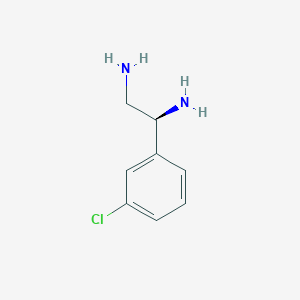

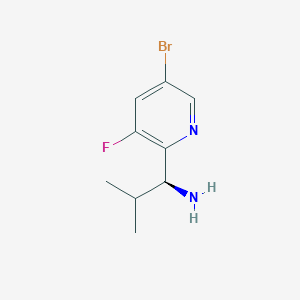
![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)
